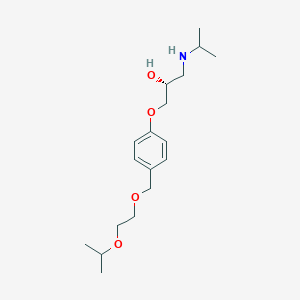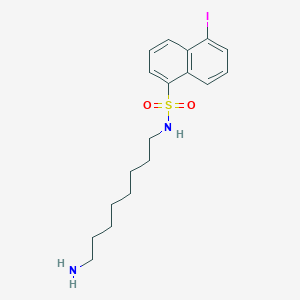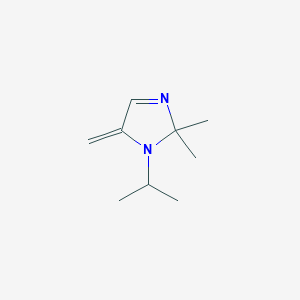
2,2-Dimethyl-5-methylidene-1-propan-2-ylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-methylidene-1-propan-2-ylimidazole is a chemical compound that has been widely used in scientific research. This compound is also known as DMPI and has been found to have various biochemical and physiological effects.
Wirkmechanismus
DMPI binds to metal ions through its imidazole and methylidene groups. The binding of DMPI to metal ions results in the formation of stable complexes, which can be detected through spectroscopic techniques such as UV-Vis and fluorescence spectroscopy. The binding of DMPI to metal ions can also result in changes in the biochemical and physiological properties of the metal ions.
Biochemische Und Physiologische Effekte
DMPI has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of metalloenzymes such as carbonic anhydrase and matrix metalloproteinases. DMPI has also been found to have anti-inflammatory and antioxidant properties. This compound has been shown to reduce the production of reactive oxygen species and inhibit the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DMPI has several advantages for lab experiments. This compound has high binding affinity and selectivity towards metal ions, making it an ideal ligand for metal ion detection and quantification. DMPI also has low cytotoxicity and high cell permeability, making it suitable for live-cell imaging. However, DMPI has some limitations for lab experiments. This compound is sensitive to pH and temperature changes, which can affect its binding properties. DMPI also has limited solubility in aqueous solutions, which can affect its detection and quantification in biological samples.
Zukünftige Richtungen
There are several future directions for the research on DMPI. One direction is the development of new DMPI derivatives with improved binding properties and solubility in aqueous solutions. Another direction is the application of DMPI in the detection and quantification of metal ions in biological samples such as blood and urine. DMPI can also be used in the development of new metal-based drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 2,2-Dimethyl-5-methylidene-1-propan-2-ylimidazole is a chemical compound that has been widely used in scientific research. This compound has high binding affinity and selectivity towards metal ions, making it an ideal ligand for metal ion detection and quantification. DMPI has also been found to have various biochemical and physiological effects, making it a promising compound for the development of new drugs. Further research on DMPI and its derivatives can lead to the development of new techniques for metal ion detection and the treatment of diseases.
Synthesemethoden
The synthesis of DMPI involves the reaction of 2,2-dimethylpropanal with methyl isocyanide in the presence of a base. This reaction results in the formation of DMPI, which can be purified through recrystallization. The yield of DMPI can be increased by using excess methyl isocyanide and optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
DMPI has been extensively used in scientific research as a ligand for metal ions such as copper, zinc, and nickel. This compound has been found to have high binding affinity and selectivity towards these metal ions. DMPI has also been used as a fluorescent probe for the detection of metal ions in biological samples. This compound has been found to have low cytotoxicity and high cell permeability, making it an ideal probe for live-cell imaging.
Eigenschaften
CAS-Nummer |
106416-87-9 |
|---|---|
Produktname |
2,2-Dimethyl-5-methylidene-1-propan-2-ylimidazole |
Molekularformel |
C9H16N2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
2,2-dimethyl-5-methylidene-1-propan-2-ylimidazole |
InChI |
InChI=1S/C9H16N2/c1-7(2)11-8(3)6-10-9(11,4)5/h6-7H,3H2,1-2,4-5H3 |
InChI-Schlüssel |
ZWDIMRRWTJRDSM-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=C)C=NC1(C)C |
Kanonische SMILES |
CC(C)N1C(=C)C=NC1(C)C |
Synonyme |
1H-Imidazole,2,5-dihydro-2,2-dimethyl-5-methylene-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



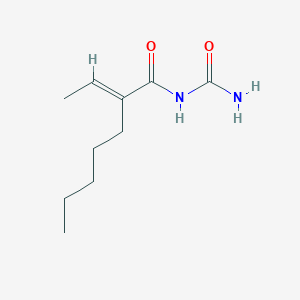
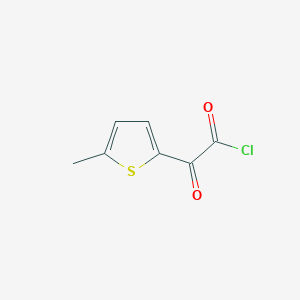
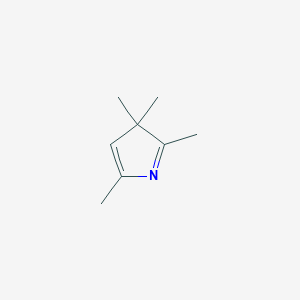
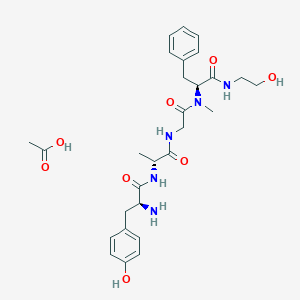
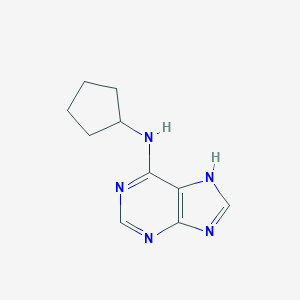
![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)
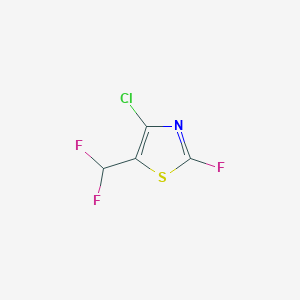
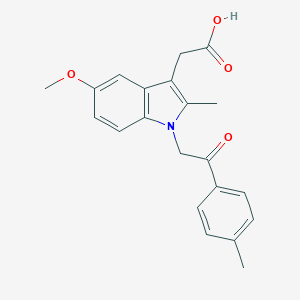
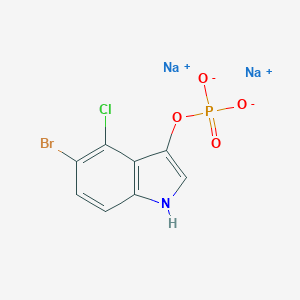
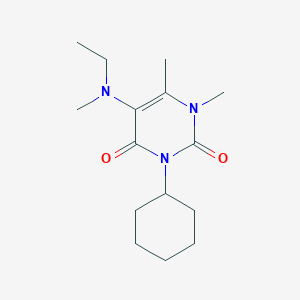
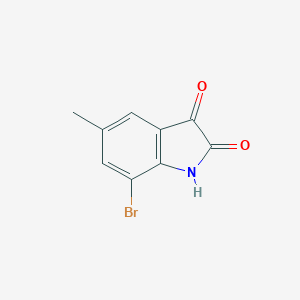
![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)
